molecular formula C12H7BrClNO B1373702 5-(3-Bromobenzoyl)-2-chloropyridine CAS No. 1187165-79-2

5-(3-Bromobenzoyl)-2-chloropyridine

Cat. No. B1373702
CAS RN: 1187165-79-2
M. Wt: 296.54 g/mol
InChI Key: KEGVBAVHXNRWAQ-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .


Synthesis Analysis

While specific synthesis methods for “5-(3-Bromobenzoyl)-2-chloropyridine” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .

Scientific Research Applications

Synthesis and Biological Activities

A significant application of compounds related to 5-(3-Bromobenzoyl)-2-chloropyridine is in the synthesis of various chemical compounds with potential biological activities. For example, Zhu et al. (2014) synthesized a series of novel compounds by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, demonstrating insecticidal and fungicidal activities. This showcases the potential of these compounds in agricultural and pest control applications (Zhu et al., 2014).

Catalysis and Organic Synthesis

5-(3-Bromobenzoyl)-2-chloropyridine derivatives are utilized in catalysis and organic synthesis. Ji et al. (2003) described the selective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzed the transformation of 5-bromo-2-chloropyridine to 5-amino-2-chloropyridine. This process is significant in the synthesis of fine chemicals and pharmaceuticals (Ji, Li, & Bunnelle, 2003).

Fluorescent Probes for Mercury Ion

Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which included derivatives of 5-(3-Bromobenzoyl)-2-chloropyridine, and demonstrated their efficiency as fluorescent probes for mercury ion detection. This indicates their potential use in environmental monitoring and analytical chemistry (Shao et al., 2011).

Formation of N-Heterocyclic Complexes

In organometallic chemistry, derivatives of 5-(3-Bromobenzoyl)-2-chloropyridine are used to form N-heterocyclic complexes. Simons et al. (2003) described the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex, highlighting its significance in the development of new organometallic catalysts (Simons, Custer, Tessier, & Youngs, 2003).

Safety and Hazards

Bromobenzoyl compounds can pose safety hazards. For example, 3-Bromobenzoyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

(3-bromophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVBAVHXNRWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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